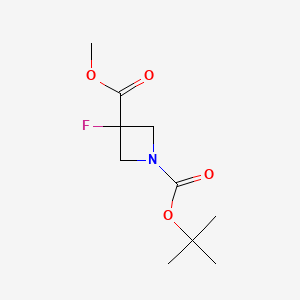

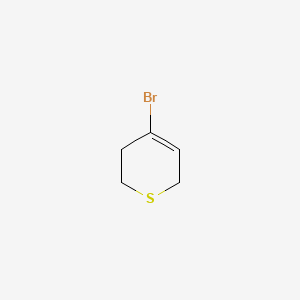

![molecular formula C13H7BrN4 B595333 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile CAS No. 1263284-55-4](/img/structure/B595333.png)

3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

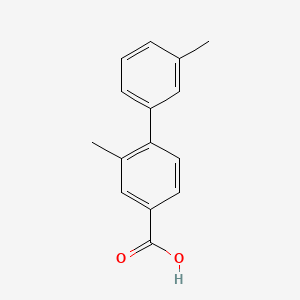

“3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile” is a chemical compound with the CAS number 1263284-55-4 . It has a molecular formula of C13H7BrN4 , and its structure includes a bromoimidazo[1,2-b]pyridazine ring system .

Synthesis Analysis

The synthesis of compounds similar to “3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile” has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile” consists of a bromoimidazo[1,2-b]pyridazine ring attached to a benzonitrile group . The average mass of the molecule is 299.125 Da, and the monoisotopic mass is 297.985413 Da .Chemical Reactions Analysis

While specific chemical reactions involving “3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile” are not detailed in the available resources, compounds with similar structures have been involved in various chemical reactions. For instance, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile” include its molecular structure and formula, as mentioned above . Further details about its physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

1. Application in Organic Synthesis and Pharmaceutical Intermediates

- Summary : This compound is used in organic syntheses and as pharmaceutical intermediates . It has been used in the synthesis of lactams that could be introduced on the 6-bromoimidazo .

- Results : The best results were obtained with lactams that could be introduced on the 6-bromoimidazo .

2. Chemodivergent Synthesis

- Summary : “3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile” has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

- Methods : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

- Results : The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

3. Potential Anticancer Agents

- Summary : Imidazo [1,2- a ]pyridine cores, such as “3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile”, have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . In this study, two series of imidazopyridine derivatives were synthesized and evaluated in breast cancer cells for their antiproliferative potential .

- Methods : The derivatives were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .

- Results : The N -acylhydrazone (NAH) derivatives showed significant results. Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC 50 values of 1.6 and 22.4 μM, respectively .

4. TAK1 Kinase Inhibitors

- Summary : “3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile” has been used in the discovery of imidazo [1,2-b]pyridazine-containing TAK1 kinase inhibitors .

5. Synthesis of Hydrazone and 1,2,4-Triazoles

- Summary : New derivatives of imidazo [1,2- a ]pyridines carrying hydrazone and 1,2,4-triazoles were synthesized .

6. Enhancement of Drug Bioavailability

- Summary : Morpholines in drugs are known to enhance the water solubility and metabolic stability of a drug and improve its bioavailability . Morpholines can also be used to enhance the receptor binding affinity of a drug by engaging in additional hydrogen-bonding interactions with the protein target .

Eigenschaften

IUPAC Name |

3-(6-bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrN4/c14-12-4-5-13-16-11(8-18(13)17-12)10-3-1-2-9(6-10)7-15/h1-6,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSZIFFCNFVRKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN3C(=N2)C=CC(=N3)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676476 |

Source

|

| Record name | 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |

CAS RN |

1263284-55-4 |

Source

|

| Record name | Benzonitrile, 3-(6-bromoimidazo[1,2-b]pyridazin-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263284-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

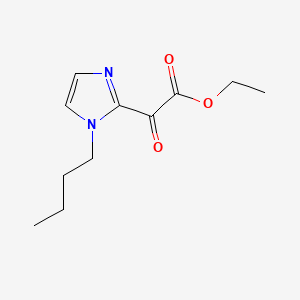

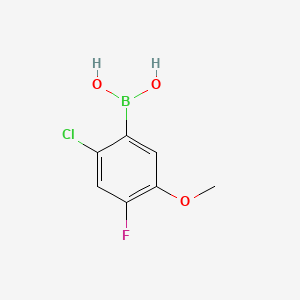

![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)